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Compound of Interest

Compound Name: 1,3-Dibromo-5-tert-butylbenzene

Cat. No.: B189841

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1,3-Dibromo-5-tert-butylbenzene (CAS No. 129316-09-2). The information
presented herein is essential for the characterization and utilization of this compound in
synthetic chemistry and drug discovery. This document details Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Compound Information
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Property Value

Chemical Name 1,3-Dibromo-5-tert-butylbenzene
CAS Number 129316-09-2

Molecular Formula C1oH12Br2

Molecular Weight 292.01 g/mol

Structure

Spectroscopic Data

The following sections present the available spectroscopic data for 1,3-Dibromo-5-tert-

butylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 13C NMR data for 1,3-Dibromo-5-tert-butylbenzene are summarized below.

Table 1: *H NMR Data for 1,3-Dibromo-5-tert-butylbenzene
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. . Coupling

Chemical Shift o . .

Multiplicity Constant (J) Integration Assignment
(3) ppm

Hz

7.49 t 1.6 1H Ar-H (H4)
7.44 d 1.6 2H Ar-H (H2, H6)
1.30 s - 9H -C(CHs)s

Solvent: CDClIs, Instrument Frequency: 400 MHz

Table 2: 13C NMR Data for 1,3-Dibromo-5-tert-butylbenzene

Chemical Shift (8) ppm Assighment
155.29 Ar-C (C5)
131.11 Ar-C (C2, C6)
12757 Ar-C (C4)
122.72 Ar-C (C1, C3)
35.08 -C(CHs)s
31.01 -C(CHs)3

Solvent: CDClIs, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

While specific IR data for 1,3-Dibromo-5-tert-butylbenzene is not readily available in the

searched literature, the expected characteristic absorption bands can be inferred from the

spectra of related compounds such as 1,3-dibromobenzene and tert-butylbenzene.

Table 3: Predicted IR Absorption Bands for 1,3-Dibromo-5-tert-butylbenzene
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
Aliphatic C-H stretch (tert-
~2960-2870 Strong
butyl)
~1600-1550 Medium Aromatic C=C stretch
~1470-1450 Medium C-H bend (tert-butyl)
C-H bend (tert-butyl,
~1365 Strong o
characteristic)
Ar-H out-of-plane bend (1,3,5-
~880-840 Strong ] o
trisubstitution)
~700-500 Strong C-Br stretch

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement,

confirming the elemental composition of the molecule. For 1,3-Dibromo-5-tert-butylbenzene,

a measured value has been reported. The fragmentation pattern in a standard electron

ionization (El) mass spectrum can be predicted based on the fragmentation of similar

molecules.

Table 4: Mass Spectrometry Data for 1,3-Dibromo-5-tert-butylbenzene

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion with
292/294/296 Moderate ] ]

isotopic pattern for 2 Br)
2771279/281 High [M - CHs]*
213/215 Moderate [M - Br]*
197 Low [M - 2Br]*
57 Very High [C(CHs)s3]* (tert-butyl cation)
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Note: The relative intensities are predicted based on typical fragmentation patterns of aromatic
compounds containing bromine and a tert-butyl group. The isotopic pattern for two bromine
atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.

A high-resolution mass spectrometry (HRMS) analysis provided a measured value of 335.9061
for the [M + HCOOH - H]~ adduct.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 1,3-Dibromo-5-tert-butylbenzene is
dissolved in about 0.6 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

o Data Acquisition: The *H and 3C NMR spectra are recorded on a 400 MHz spectrometer. For
'H NMR, standard acquisition parameters are used. For 13C NMR, a proton-decoupled
spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

o Sample Preparation: A small amount of the solid 1,3-Dibromo-5-tert-butylbenzene is
placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a thin film can
be prepared by dissolving a small amount of the sample in a volatile solvent (e.g.,
dichloromethane), applying the solution to a salt plate (KBr or NaCl), and allowing the
solvent to evaporate.

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)
spectrometer. A background spectrum of the empty ATR crystal or salt plate is first collected.
The sample spectrum is then recorded, typically in the range of 4000-400 cm~1. The final
spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b189841?utm_src=pdf-body
https://www.benchchem.com/product/b189841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile
compounds.

« lonization: Electron ionization (EIl) is commonly used for small organic molecules. The
sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z ratio. For HRMS, an electrospray
ionization (ESI) source coupled with a high-resolution mass analyzer is often used to
determine the exact mass.

Logical Relationships

The following diagram illustrates the relationship between the compound and its spectroscopic
analysis.
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Spectroscopic Analysis of 1,3-Dibromo-5-tert-butylbenzene

Target Compound

1,3-Dibromo-5-tert-butylbenzene

pectroscop{L Technique:

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Spectroscopic Data

1H and 3C NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling Constants) (Functional Group Identification) (Molecular Weight, Fragmentation)

Structural Elucidation

A

> Confirmation of Molecular Structure
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» To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dibromo-5-tert-
butylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189841#spectroscopic-data-nmr-ir-ms-of-1-3-
dibromo-5-tert-butylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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